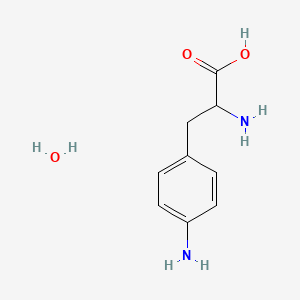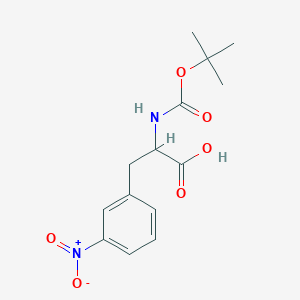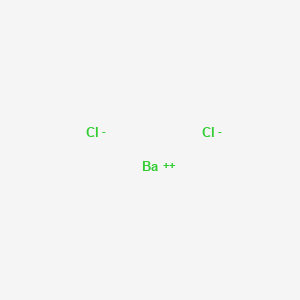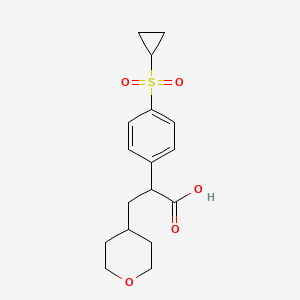![molecular formula C18H24N2O5 B8815412 1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B8815412.png)
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid is a deuterated form of enalaprilat, which is the active metabolite of enalapril. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. The deuterated version, Enalaprilat-D5, contains five deuterium atoms, making it useful in various scientific research applications, particularly in mass spectrometry and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid involves the incorporation of deuterium atoms into the phenyl ring of enalaprilat. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as crystallization and chromatography, to obtain the final product with the desired isotopic purity .
化学反应分析
Types of Reactions
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Enalaprilat-D5 can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
科学研究应用
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of enalaprilat and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of enalaprilat.
Medicine: Investigated for its potential therapeutic effects and as a tool to study drug interactions and mechanisms of action.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing enalaprilat .
作用机制
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure and stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting ACE, Enalaprilat-D5 reduces the levels of angiotensin II, resulting in vasodilation, decreased blood pressure, and reduced fluid retention .
相似化合物的比较
Similar Compounds
Enalapril: The prodrug of enalaprilat, which is orally active and converted to enalaprilat in the body.
Captopril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form
Uniqueness
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid is unique due to its deuterium labeling, which provides advantages in research applications, particularly in mass spectrometry. The presence of deuterium atoms allows for the differentiation of Enalaprilat-D5 from its non-deuterated counterpart, enabling precise quantification and analysis in pharmacokinetic and metabolic studies .
属性
分子式 |
C18H24N2O5 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25) |
InChI 键 |
LZFZMUMEGBBDTC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
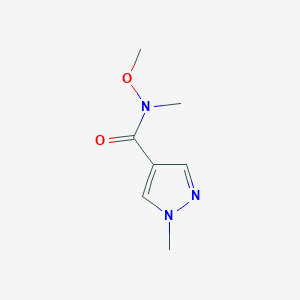
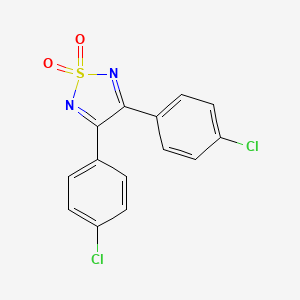

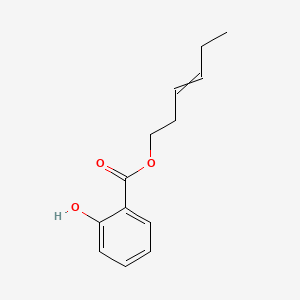
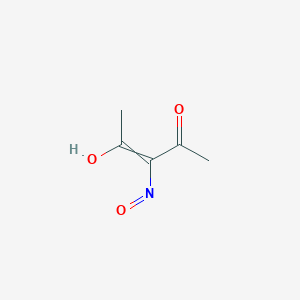
![3-[4-(2-Methylpropyl)phenyl]propanal](/img/structure/B8815366.png)


